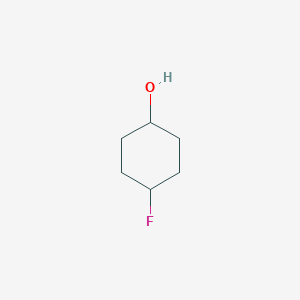

4-Fluorocyclohexanol

Description

Significance of Fluorine Substitution in Cyclohexane (B81311) Derivatives for Chemical Research

The substitution of hydrogen with fluorine in cyclohexane derivatives introduces profound changes to the molecule's physicochemical properties, which are of great importance in chemical research, particularly in drug discovery. researchgate.netresearchgate.net Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, yet it imparts vastly different electronic properties. nih.govresearchgate.net

Key effects of fluorine substitution in cyclohexane rings include:

Conformational Influence: The introduction of fluorine can significantly alter the conformational preferences of the cyclohexane ring. gmu.edu The C-F bond is highly polarized, leading to electrostatic interactions that can stabilize or destabilize certain chair conformations. This conformational control is crucial in the design of molecules that need to adopt a specific shape to interact with biological targets. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups. In cyclohexanol (B46403) derivatives, the presence of fluorine can lower the pKa of the hydroxyl group, affecting its hydrogen bonding capabilities and ionization state at physiological pH. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. researchgate.netmdpi.com Replacing a metabolically vulnerable C-H bond with a C-F bond is a common strategy in medicinal chemistry to enhance the metabolic stability and prolong the half-life of a drug candidate. researchgate.net

Binding Affinity and Permeability: Fluorine substitution can enhance a molecule's binding affinity to target proteins through favorable electrostatic and hydrogen bonding interactions. researchgate.net It can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.netmdpi.com

These combined effects make fluorinated cyclohexane derivatives highly valuable motifs in the development of new pharmaceuticals and functional materials. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of 4-Fluorocyclohexanol (B2431082)

| Property | Value |

| Molecular Formula | C6H11FO nih.gov |

| Molecular Weight | 118.15 g/mol nih.gov |

| IUPAC Name | 4-fluorocyclohexan-1-ol nih.gov |

| CAS Number | 74058-19-8 nih.gov |

| SMILES | C1CC(CCC1O)F nih.gov |

| InChI Key | QINUPKIQEIKVOV-UHFFFAOYSA-N nih.gov |

Overview of Research Trajectories for Fluorinated Cyclohexanol Architectures

Research involving fluorinated cyclohexanol architectures, including this compound, is expanding, driven by their potential applications as key intermediates and building blocks in organic synthesis. google.com The unique properties conferred by the fluorine atom make these compounds attractive for creating novel molecules with tailored functions.

Current research trajectories can be summarized as follows:

Applications in Medicinal Chemistry: Fluorinated cyclohexanols are increasingly used as scaffolds in the design of new therapeutic agents. nih.gov Their ability to improve metabolic stability, binding affinity, and membrane permeability makes them valuable components in drug candidates for a wide range of diseases. researchgate.net Researchers are actively incorporating these fluorinated rings into more complex molecules to enhance their pharmacological profiles. researchgate.net

Conformational and Stereoelectronic Studies: These molecules serve as excellent models for fundamental studies of conformational analysis and the influence of stereoelectronic effects. gmu.edu Researchers investigate how the interplay between the fluorine and hydroxyl groups affects the equilibrium between different chair conformations and the molecule's reactivity. researchgate.net These studies provide deeper insights into non-covalent interactions involving fluorine, which is critical for rational molecular design.

Building Blocks for Complex Molecules: Saturated, fluorinated carbocycles are recognized as important modules for contemporary drug discovery. researchgate.net Fluorinated cyclohexanols are used as versatile starting materials for the synthesis of more complex fluorinated compounds, expanding the available chemical space for the development of new materials and biologically active molecules. google.com

The ongoing exploration of fluorinated cyclohexanol architectures continues to yield novel synthetic strategies and compounds with significant potential across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINUPKIQEIKVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluorocyclohexanol and Its Stereoisomers

Stereoselective Synthesis of 4-Fluorocyclohexanol (B2431082): Recent Advances and Challenges

Achieving stereoselective synthesis of this compound, particularly controlling the relative and absolute stereochemistry of the fluorine atom and the hydroxyl group, remains a key challenge. The molecule exists as cis and trans diastereomers, each with a pair of enantiomers. Traditional methods often yield racemic mixtures or mixtures of diastereomers, necessitating complex separation techniques. Recent efforts have focused on developing methodologies that directly generate enantiomerically enriched or pure stereoisomers.

One notable challenge is the direct asymmetric fluorination of cyclohexanone (B45756) derivatives or their enolates. While significant progress has been made in asymmetric fluorination of other carbonyl compounds, such as β-keto esters and enamides nih.govethz.ch, applying these methods to cyclohexanone systems to yield this compound precursors with high stereocontrol is an ongoing area of development. For instance, research into the asymmetric fluorination of enamides has led to chiral α-fluoro-imides and α-fluoro-ketones nih.gov, with some studies demonstrating the synthesis of optically enriched 2-fluorocyclohexanone (B1314666) nih.gov. The development of chiral ligands and catalysts capable of directing the fluorination or subsequent reduction steps with high facial selectivity is crucial for advancing stereoselective synthesis.

Table 1: Examples of Stereoselective Fluorination Approaches

| Substrate Type | Fluorinating Agent | Catalyst/Auxiliary | Key Transformation | Outcome (Stereoselectivity) | Reference |

| Chiral Enamides | Selectfluor™, NFSI | Chiral auxiliary | Enantioselective fluorination | Optically enriched α-fluoro-ketones, α-fluoro-imides | nih.gov |

| β-Keto Esters | N-F reagents | Chiral N-F reagent | Stoichiometric asymmetric fluorination | Fluorinated β-keto esters with defined stereochemistry | nih.govethz.ch |

| 2-Fluorocyclohexanone | H₂ | Modified Pt/Al₂O₃ | Diastereoselective/enantioselective hydrogenation | cis-(1R,2S)-2-fluorocyclohexanol (up to 59% ee, 85% de) | researchgate.net |

Novel Routes via Catalytic Hydrogenation of Fluorinated Aromatic Precursors

Catalytic hydrogenation offers a promising avenue for synthesizing fluorinated cyclohexanes from readily available aromatic precursors. This approach leverages established hydrogenation technologies while introducing fluorine at an earlier stage. A key example involves the hydrogenation of fluorinated phenols or related aromatic compounds.

Supercritical carbon dioxide (scCO₂) has emerged as a valuable reaction medium for the selective hydrogenation of fluorinated arenes. Studies have demonstrated the use of rhodium nanoparticles immobilized on modified silica (B1680970) (Rh@SiO₂) as catalysts for the hydrogenation of 4-fluorophenol (B42351) to 4-fluorocyclohexan-1-ol researchgate.net. This method allows for selective reduction of the aromatic ring while preserving the C-F bond. The reaction conditions, including catalyst type, solvent, temperature, and hydrogen pressure, are critical for achieving high yields and selectivity, minimizing defluorination or over-reduction side reactions.

Table 2: Catalytic Hydrogenation of Fluorinated Aromatic Precursors

| Aromatic Precursor | Target Product | Catalyst System | Reaction Medium | Conditions | Yield/Selectivity | Reference |

| 4-Fluorophenol | This compound | Rh@SiO₂ NPs | scCO₂ | 55 bar H₂, 80 °C, 1 h | High | researchgate.net |

| Fluorinated imines | Fluorinated amines | [Ni(dippe)(μ-H)]₂ | Methanol | Mild temperature and pressure | High conversion | researchgate.net |

Derivatization from Cyclohexanedione and Fluorocyclohexanone Intermediates

Synthesis pathways often involve the functionalization of cyclohexanedione or fluorocyclohexanone intermediates. A notable strategy for accessing 4-fluorocyclohexanone (B1313779) involves starting from 1,4-cyclohexanedione (B43130) monoethylene ketal google.com. This precursor undergoes selective fluorination using agents such as diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (BAST), or sulfur trifluoride morpholine (B109124), typically in the presence of an organic base like pyridine. The resulting fluorinated ketal is then hydrogenated, often using a palladium-carbon (Pd/C) catalyst, followed by deprotection under acidic conditions to yield 4-fluorocyclohexanone with high purity (up to 98%) google.com.

The oxidation of fluorinated cyclohexanone derivatives also provides routes to related compounds. For example, the oxidation of cis-4-tert-butyl-2-fluorocyclohexanone with m-chloroperbenzoic acid (mCPBA) can yield fluorolactones beilstein-journals.org. These reactions highlight the utility of functional group interconversions on pre-existing cyclic structures.

Table 3: Synthesis of 4-Fluorocyclohexanone from Cyclohexanedione Derivatives

| Starting Material | Fluorinating Agent | Base/Catalyst | Key Intermediate(s) | Final Product | Yield/Purity | Reference |

| 1,4-Cyclohexanedione monoethylene ketal | DAST, BAST, etc. | Organic base (e.g., Pyridine) | 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene/decane | 4-Fluorocyclohexanone | Up to 98% | google.com |

Chemoenzymatic and Asymmetric Synthetic Approaches for Chiral this compound Derivatives

Chemoenzymatic strategies and asymmetric catalysis offer powerful tools for the enantioselective synthesis of chiral fluorinated compounds, including derivatives of this compound. Enzymes, such as lipases and alcohol dehydrogenases, can catalyze reactions with exquisite selectivity, often under mild conditions.

Lipase-mediated kinetic resolution has been employed to separate racemic mixtures of fluorinated cycloalkanols. For instance, Burkholderia cepacia lipase (B570770) has been used for the kinetically controlled transesterification of racemic cis-2-fluorocyclopentanols with vinyl acetate, yielding enantiopure compounds with high enantioselectivity (ee > 98%) researchgate.net. Similarly, alcohol dehydrogenases, such as the one from Lactobacillus kefir, can catalyze the enantioselective reduction of prochiral α-halogenated ketones to chiral alcohols with high enantiomeric excess (95–>99% ee) nih.gov.

Asymmetric catalysis using chiral metal complexes or organocatalysts also plays a vital role. For example, palladium-catalyzed asymmetric allylic substitution reactions have been developed for the synthesis of chiral compounds featuring stereogenic centers adjacent to fluorine acs.orgpsu.edu. Furthermore, research into asymmetric fluorination of β-keto esters using chiral catalysts has shown promise in creating stereogenic carbon-fluorine centers ethz.ch.

Table 4: Chemoenzymatic and Asymmetric Approaches for Chiral Fluorinated Alcohols

| Target Class of Compound | Method/Catalyst | Substrate(s) | Outcome (Enantioselectivity) | Reference |

| Chiral 2-Fluorocyclopentanols | Lipase-mediated kinetic resolution (e.g., B. cepacia lipase) | Racemic cis-2-fluorocyclopentanols | Enantiopure compounds (ee > 98%) | researchgate.net |

| Chiral α-Fluorinated Alcohols | Alcohol dehydrogenase (L. kefir) | Prochiral α-halogenated ketones | High enantioselectivity (95–>99% ee) | nih.gov |

| Chiral 2-Fluorocyclohexanol | Modified Pt/Al₂O₃ hydrogenation | 2-Fluorocyclohexanone | cis-(1R,2S)-isomer (up to 59% ee) | researchgate.net |

| Fluorinated Building Blocks | Enantioselective Pd-catalyzed allylation | Various substrates, including fluorinated silyl (B83357) enol ethers/enol carbonates | Access to stereogenic carbons with fluorine | acs.orgpsu.edu |

Comparative Analysis of Synthetic Efficiencies and Atom Economy in this compound Production

Evaluating synthetic routes based on efficiency and atom economy is crucial for sustainable chemical manufacturing. Atom economy, a concept championed by Barry Trost, quantifies how many atoms from the reactants are incorporated into the desired product, thereby minimizing waste rsc.org. Pot, Atom, and Step Economy (PASE) further enhances this evaluation by considering the number of steps and the elimination of intermediate purifications researchgate.net.

When comparing different synthetic strategies for this compound and its derivatives, several factors come into play:

Atom Economy: Reactions that incorporate most of the reactant atoms into the product are preferred. For example, addition reactions typically have higher atom economy than substitution reactions that generate stoichiometric by-products.

Yield and Purity: High yields and purities reduce the need for extensive purification, saving time, solvents, and energy.

Reagent Cost and Availability: The cost and accessibility of starting materials and reagents significantly impact the economic viability of a process.

Catalyst Efficiency and Recyclability: Catalytic processes, especially those using recyclable catalysts, are generally more efficient and environmentally friendly than stoichiometric ones.

Safety and Environmental Impact: The use of hazardous reagents, solvents, and the generation of toxic waste are critical considerations.

Table 5: Comparative Metrics for Synthetic Pathways (Illustrative)

| Pathway Type | Key Advantages | Potential Disadvantages | Atom Economy (General) |

| Hydrogenation of Fluorinated Aromatics | Utilizes readily available precursors, potentially greener | Requires specific catalysts, risk of defluorination | Moderate to High |

| Derivatization from Cyclohexanedione | High purity, established routes | Multiple steps, protection/deprotection required | Moderate |

| Asymmetric Catalysis (e.g., Fluorination/Reduction) | High stereoselectivity, direct access to enantiomers | Expensive catalysts/ligands, substrate scope limitations | Variable |

| Chemoenzymatic Resolution/Synthesis | High enantioselectivity, mild conditions | Enzyme cost/stability, scalability, substrate specificity | High |

The development of efficient and atom-economical syntheses for this compound and its stereoisomers is an active area of research, with ongoing efforts to combine the advantages of various methodologies to create more sustainable and cost-effective production routes.

Compound List:

this compound

4-Fluorocyclohexanone

1,4-Cyclohexanedione monoethylene ketal

8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

8-Fluoro-1,4-dioxaspiro[4.5]decane

Diethylaminosulfur trifluoride (DAST)

Bis(2-methoxyethyl)aminosulfur trifluoride (BAST)

Sulfur trifluoride morpholine

Pyridine

1,8-Diazabicycloundec-7-ene (DBU)

Dichloromethane

Chloroform

Tetrahydrofuran (THF)

Methyl tert-butyl ether (MTBE)

Palladium-carbon (Pd/C)

Selectfluor™

N-fluoro-benzenesulfonimide (NFSI)

Chiral enamides

β-keto esters

α-fluoro-imides

α-fluoro-ketones

Chiral oxazolidinone auxiliary

4-Fluorophenol

cis-4-tert-butyl-2-fluorocyclohexanone

Fluorolactones

m-Chloroperbenzoic acid (mCPBA)

Oxone

H₂O₂–urea

KHCO₃

Chiral acetals

Organic hydroperoxides

Chiral metal complexes

Organocatalysts

cis-2-halocycloalkanols

2-fluorocyclohexanone

4-fluorocyclohexanecarboxylic acid

3-fluorocyclohexanecarboxylic acid

3-fluorocyclohexenecarboxylic acid

Picoline derivatives

α-halogenated ketones

Alcohol dehydrogenase from Lactobacillus kefir

2,2′-bipyridines

N-oxide derivatives

Meso-epoxides

Allylic alcohols

Tebuconazole

(R)-Tebuconazole

(S)-Tebuconazole

rac-1a (2-tert-butyl-2-[2-(4-chlorophenyl)ethyl] oxirane)

(R)-1a

(S)-1a

Fluorinated starter units

Rapamycin

FKBP12

FRAP

Perfluoroalkylalkenes

Quinolines

1,2,3,4-tetrahydroquinolines

Fluorine-modified cobalt catalyst

Co(OH)F precursor

Aryl triflates

Allyl chlorides

Allyl precursors bearing O-leaving groups

Allylic fluorides

Epoxides

Benzylic halides

Tertiary alkyl halides

Aldehydes

Ketones

Carboxylic acids

Esters

Lactones

Diols

Vinyl acetates

Amides

Imides

Thioesters

Dipeptide isosteres

Nucleosides

Pyrrolidine (B122466) derivatives

2,5-dihydrothiophene (B159602) derivatives

2-pyrrolidinone (B116388) derivatives

3-pyrroline (B95000) derivatives

Cyclic alkenes

1,3-dienes

4-(2-quinolyl)cyclobutene-1,2,3-tricarboxylic acid triesters

Cyclopentenone derivatives

Furan derivatives

Spirooxindoles

Tetrahydropyran-4-ones

Indole (B1671886) moieties

Azomethine ylides

Tetracyclic pyrrolidine compounds

Tetracyclic diquinate alkaloids (Magellanine, Magellaninone, Paniculatine)

Furocoumarins

Furoquinolones

Furopyrimidines

Fluorinated peptidomimetics

Fluorinated carbohydrates

Fluorinated nucleosides

Fluorinated alkaloids

α-fluoro-β-keto amide

(1S)-(+)-camphorsulfonic acid ester

β-keto ester

α-acyl lactames

Fluorinated silyl enol ethers

Fluorinated enol carbonates

α-fluoro-β-ketoesters

N-spiro chiral quaternary ammonium (B1175870) bromide

Alkyl halides

Aryl halides

Allylic halides

Methyl vinyl ketone

α-fluoro thalidomide

Trost ligand

JOSIPHOS

BINAP

Allyl carbonates

Sodium sulfinates

Phosphoramidite ligands

Pyrrolidine

Sodium para-toluene sulfinate

4-alkyl-1,4-dihydropyridines (Hantzsch esters)

Nonacidic precursors

Stilbene-derived Trost ligand

Vinylcyclopropane

Pd η³-allyl complex

l-tryptophan-derived indole

Tetracyclic advanced intermediate

Grubbs II catalyst

Mollenine A

Butadiene monoepoxide

Glutarimide

Perhydro-9b-azaphenalene alkaloids

(−)-9a-epi-hippocasine

Cinchona derivatives

Amide pronucleophile

Cyclohexadienone

BIMP catalyst

Bicyclic dearomatized oxindole (B195798)

3-substituted chroman-4-one derivatives

Stetter reaction

Cascade radical cyclization

Fluorodenitration

Diazonium based routes

Halogen exchange

Meta-fluorinated species

Azolium enolates

N-heterocyclic carbenes (NHCs)

Fluorinated allenoates

Fluorinated building blocks

2-chloroquinolines

cis-dihydrodiol metabolites

2,2′-bipyridine ligands

N-oxide derivatives

N,N′-dioxide derivatives

Atropisomers

Meso-epoxides

Allylic aldehydes

2-fluoro-3-silylpropan-1-ol

Allylsilanes

HF·Et₃N

mCPBA

3-chlorobenzoic acid

Oxirane

Rhodotorula paludigensis epoxide hydrolase (RpEH)

Escherichia coli/Rpeh whole cells

Tebuconazole

tert-butyl group

Fluorinated prerapamycin analogues

3-fluoro-4-hydroxycyclohexanecarboxylate

4-fluoro-3-hydroxycyclohexanecarboxylate

3-fluoro-4-hydroxycyclohexanecarboxylate

4-fluoro-3-hydroxycyclohexanecarboxylate

Fluoro-substituted and heteroaromatic compounds

α-halogenated acyl moieties

Prochiral ketones

Transition metal complexes

Conformational Analysis and Stereoelectronic Effects in 4 Fluorocyclohexanol Systems

Intramolecular Hydrogen Bonding (OH···F) in Fluorinated Cyclohexanols and its Influence on Conformation

The capacity of organically bound fluorine to act as a hydrogen bond acceptor is a subject of ongoing discussion, but evidence in conformationally restricted systems demonstrates its significance. While direct studies on 4-fluorocyclohexanol (B2431082) are not extensively detailed in the literature, strong inferences can be drawn from analogous systems, such as trans-2-fluorocyclohexanol. In this molecule, the diequatorial (eq-eq) conformer allows for close proximity between the equatorial hydroxyl proton and the equatorial fluorine atom. Experimental and theoretical studies have shown a stabilizing intramolecular hydrogen bond (OH···F) in this arrangement. askfilo.com This attraction is estimated to contribute significantly to the stability of the diequatorial conformer, by as much as 1.6 kcal/mol. askfilo.com

This principle can be directly applied to the trans-4-fluorocyclohexanol system. In its diequatorial conformer, the hydroxyl and fluoro groups are distant and cannot interact. However, in the diaxial conformer, the 1,4-positioning brings the axial hydroxyl group's proton and the axial fluorine atom into a spatial arrangement that could, in principle, allow for a weak hydrogen-bonding interaction or a significant electrostatic attraction. Despite this, the severe steric penalties of two axial substituents generally destabilize this conformation.

For cis-4-fluorocyclohexanol, which exists as an equilibrium between two axial-equatorial (ax-eq) chair forms, a conventional intramolecular OH···F hydrogen bond is geometrically impossible due to the large distance between the 1- and 4-positions in either conformation. Therefore, this specific interaction is not considered a factor in the conformational analysis of the cis isomer. The presence or absence of this stabilizing interaction is a key differentiator between the conformational landscapes of fluorinated cyclohexanol (B46403) isomers.

Quantitative Assessment of Conformational Equilibria: Axial-Equatorial Preferences

The conformational equilibrium of substituted cyclohexanes can be quantitatively assessed by determining the difference in Gibbs free energy (ΔG°) between the major and minor conformers. This value, often referred to as the A-value for monosubstituted systems, represents the energetic penalty of placing a substituent in the axial position. For fluorine, the A-value is relatively small, approximately 0.25 kcal/mol, favoring the equatorial position. For the hydroxyl group, the A-value is larger, typically around 0.7 kcal/mol in non-polar solvents.

For cis-4-fluorocyclohexanol , the two chair conformers are (OH-ax, F-eq) and (OH-eq, F-ax). Based on the additivity of A-values, the conformer with the larger hydroxyl group in the equatorial position (OH-eq, F-ax) would be favored. The estimated free energy difference can be calculated as the difference between the A-values: ΔG° ≈ A(OH) - A(F) = 0.7 kcal/mol - 0.25 kcal/mol = 0.45 kcal/mol. This indicates a preference for the conformer where the hydroxyl group is equatorial.

For trans-4-fluorocyclohexanol , the equilibrium is between the diequatorial (OH-eq, F-eq) and the diaxial (OH-ax, F-ax) forms. The diequatorial conformer is strongly favored, as it places both substituents in the sterically preferred equatorial position. The energetic cost of the diaxial conformer is approximately the sum of the individual A-values: ΔG° ≈ A(OH) + A(F) = 0.7 kcal/mol + 0.25 kcal/mol = 0.95 kcal/mol.

This fundamental analysis highlights a clear preference for equatorial substitution, a cornerstone of cyclohexane (B81311) conformational analysis. The precise energy values can be influenced by the other factors discussed in the following sections.

Table 1: Estimated Conformational Free Energy Differences (ΔG°) for this compound Isomers This interactive table provides estimated energy differences based on A-values.

| Isomer | Conformer 1 | Conformer 2 | Favored Conformer | Estimated ΔG° (kcal/mol) |

|---|---|---|---|---|

| cis-4-Fluorocyclohexanol | OH(ax)-F(eq) | OH(eq)-F(ax) | OH(eq)-F(ax) | ~0.45 |

Stereoelectronic Interactions: Gauche Effect and Hyperconjugation in this compound Scaffolds

Beyond classical steric effects, the conformational preferences in this compound are fine-tuned by stereoelectronic interactions, which involve the spatial arrangement of orbitals.

Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ). The efficiency of this overlap is highly dependent on the dihedral angle between the orbitals, being maximal at 180° (anti-periplanar). In cyclohexane systems, this effect often stabilizes conformers with axial substituents. For an axial fluorine, key hyperconjugative interactions include the donation from axial C-H bonds or C-C bonds on the ring into the low-lying σC-F orbital (e.g., σC-H → σC-F and σC-C → σC-F). nih.gov These interactions help to partially offset the steric penalty of the axial position. Similarly, an axial hydroxyl group can be stabilized by electron donation into the σ*C-O orbital. In trans-4-fluorocyclohexanol, the diaxial conformer benefits from these stabilizing hyperconjugative interactions for both the C-F and C-O bonds, although this stabilization is generally insufficient to overcome the steric strain. nih.gov

Gauche Effect: This effect describes the tendency for a molecule to adopt a conformation that has electronegative groups in a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) arrangement. While prominent in acyclic systems like 1,2-difluoroethane, its application in cyclohexane rings is more complex. In the diequatorial conformer of trans-4-fluorocyclohexanol, the F-C4-C3-C2 and O-C1-C2-C3 fragments have gauche relationships. The gauche effect, driven by a combination of hyperconjugation and electrostatic interactions, can play a role in the relative stability of conformers, particularly in polar solvents. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to quantify these interactions. nih.govekb.eg It partitions the molecular wavefunction into localized orbitals corresponding to bonds and lone pairs, and calculates the stabilization energy (E(2)) for each donor-acceptor (e.g., σ → σ*) interaction. Such analyses on related halocyclohexanes confirm that hyperconjugative effects significantly stabilize diaxial conformers. nih.gov

Solvent Effects on Conformational Landscapes and Energy Profiles

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. Generally, more polar solvents will preferentially stabilize the conformer with the larger dipole moment.

For cis-4-fluorocyclohexanol, both chair conformers (OH-ax, F-eq and OH-eq, F-ax) possess substantial dipole moments, and the difference between them is less pronounced than in the trans isomer. Therefore, the solvent effect on its conformational equilibrium is expected to be less dramatic. Solvents capable of acting as hydrogen bond donors or acceptors can also introduce specific interactions that further modulate the equilibrium. scielo.br For instance, a solvent that is a strong hydrogen bond acceptor could preferentially solvate and stabilize the conformer where the hydroxyl group is more sterically accessible.

Table 2: Expected Influence of Solvent Polarity on the Diaxial Conformer Population of trans-4-Fluorocyclohexanol This interactive table illustrates the general trend of solvent effects on conformational equilibrium.

| Solvent | Dielectric Constant (ε) | Expected Effect on Diaxial Population | Rationale |

|---|---|---|---|

| Carbon Tetrachloride | ~2.2 | Minimal | Low polarity, minimal stabilization of the polar diaxial form. |

| Chloroform | ~4.8 | Slight Increase | Moderate polarity begins to stabilize the diaxial conformer. |

| Acetone | ~21 | Moderate Increase | Higher polarity provides significant stabilization. |

Computational Probing of Conformational Dynamics and Energy Minima

Modern computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT), particularly with functionals that account for dispersion forces (e.g., M06-2X or B3LYP-D3), and ab initio methods like Møller-Plesset perturbation theory (MP2), can accurately calculate the geometries and relative energies of different conformers. acs.org

A typical computational study involves:

Geometry Optimization: The three-dimensional structure of each possible conformer (e.g., diequatorial and diaxial trans; axial-equatorial cis) is optimized to find the lowest energy structure on the potential energy surface. This provides precise bond lengths, bond angles, and dihedral angles.

Energy Calculation: Single-point energy calculations at a high level of theory are performed on the optimized geometries to determine their relative stabilities (ΔE or ΔH). By including vibrational frequency calculations, zero-point vibrational energy (ZPVE) corrections and thermal contributions can be added to yield Gibbs free energies (ΔG).

Transition State Search: The energy barrier to ring inversion can be calculated by locating the transition state structure (often a twist-boat or half-chair conformation) that connects the two chair conformers. This provides insight into the dynamics of the conformational interconversion.

NBO Analysis: As mentioned previously, Natural Bond Orbital (NBO) analysis can be performed on the resulting wavefunctions to dissect the electronic structure and quantify the underlying stereoelectronic interactions, such as hyperconjugation, that contribute to the observed stability order. ekb.eg

These computational approaches allow for a detailed, quantitative understanding of the factors governing conformational preferences, providing data that is often complementary to, and helps to explain, experimental results from techniques like NMR spectroscopy. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Fluorocyclohexanol

Oxidation Reactions and Derived Fluorinated Ketones

The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, yielding ketones. 4-Fluorocyclohexanol (B2431082) readily undergoes oxidation to produce 4-fluorocyclohexanone (B1313779). This transformation is typically achieved using mild oxidizing agents that selectively oxidize the secondary alcohol functionality without affecting the C-F bond or causing further oxidation of the resulting ketone.

Pyridinium chlorochromate (PCC) has been established as a highly effective reagent for this conversion. PCC, a mild chromium(VI) oxidant, oxidizes secondary alcohols to ketones through a mechanism involving the formation of a chromate (B82759) ester intermediate, followed by an elimination process. This reaction is commonly performed in an inert solvent such as dichloromethane.

One documented procedure involves treating 4-fluorocyclohexan-1-ol with PCC in dichloromethane, which results in the formation of 4-fluorocyclohexanone with a reported yield of 72%. Another study reports a similar reaction yielding 4-fluorocyclohexanone with a purity of 98% and a calculated yield of 78% when using PCC in dichloromethane. The mild nature of PCC prevents the over-oxidation of the intermediate aldehyde (if it were a primary alcohol) to a carboxylic acid, and for secondary alcohols, it cleanly produces the corresponding ketone.

Table 1: Oxidation of this compound

| Starting Material | Oxidizing Agent | Solvent | Product | Yield | Citation |

| This compound | PCC | Dichloromethane | 4-Fluorocyclohexanone | 72% | |

| 4-Fluorocyclohexan-1-ol | PCC | Dichloromethane | 4-Fluorocyclohexanone | 78% |

The mechanism of PCC oxidation generally involves the initial coordination of the alcohol's oxygen to chromium, followed by proton transfer to a chromium-bound oxygen, forming a chromate ester. Subsequently, a base abstracts the proton on the carbon adjacent to the oxygen, facilitating the elimination of the chromium leaving group and the formation of the carbon-oxygen double bond (ketone).

The following sections will delve into other reaction pathways of this compound, including substitution, elimination, and derivatization reactions.

4 Fluorocyclohexanol As a Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Fluorinated Molecular Architectures

The rigid, yet conformationally adaptable, framework of 4-fluorocyclohexanol (B2431082) provides a unique scaffold for the synthesis of intricate and sterically demanding fluorinated molecules. The presence of the fluorine atom can direct the stereochemical outcome of reactions, enabling the selective formation of desired isomers. This stereodirecting effect is crucial in the construction of complex natural products and other polycyclic systems where precise control of stereochemistry is paramount.

The table below summarizes representative examples of complex fluorinated molecules synthesized using fluorinated cyclohexane (B81311) building blocks.

| Target Molecule Class | Synthetic Strategy | Key Feature of Fluorinated Building Block |

| Spiroisochromans | C(sp3)-H bond functionalization | Introduction of stereochemically defined centers |

| Carbocyclic Nucleoside Analogs | Stereoselective synthesis | Control of stereochemistry at the 4'-position |

| All-cis Tetrafluorocyclohexanes | Birch reduction and deoxyfluorination | Creation of facially polarized ring systems |

Precursors for Bioactive Fluorinated Compounds in Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate bioavailability. This compound serves as a key precursor for the synthesis of a diverse range of bioactive fluorinated compounds.

Its utility is highlighted in its conversion to 4-fluorocyclohexanone (B1313779), an important intermediate in the synthesis of various medical intermediates. google.com The fluorinated cyclohexane scaffold has been incorporated into Janus all-cis 2,3,4,5,6-pentafluorocyclohexyl building blocks, which have been used to create a variety of drug-type structures. chemspider.com These building blocks, with their polarized faces, offer a unique motif for exploration in bioactive discovery chemistry. chemspider.com The synthesis of fluorinated amino acid derivatives, which are crucial in protein engineering and drug development, can also be achieved using fluorinated building blocks.

The following table presents examples of bioactive compound classes that can be synthesized from this compound and related fluorinated cyclohexane precursors.

| Bioactive Compound Class | Therapeutic Area (Potential) | Role of Fluorinated Cyclohexane Moiety |

| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors | Metabolic diseases | Serves as a core structural element |

| Antiviral and Anticancer Agents | Infectious diseases, Oncology | Forms the carbocyclic ring of nucleoside analogs |

| Peptidomimetic Aldehydes and Esters | Various | Provides a unique, polar scaffold |

Applications in Material Science Research: Design of Fluorinated Polymers and Liquid Crystals

The unique properties imparted by fluorine, such as low surface energy, high thermal stability, and distinct dielectric properties, make fluorinated compounds highly valuable in materials science. This compound and its derivatives are being explored as building blocks for the design of novel fluorinated polymers and liquid crystals with tailored functionalities.

In the realm of polymer chemistry, the incorporation of fluorinated cyclohexane units can lead to materials with enhanced chemical resistance, thermal stability, and specific surface properties. These fluorinated polymers are promising for applications in coatings, films, and other advanced materials where durability and specialized surface characteristics are required. fluorine1.ru

The field of liquid crystals has also benefited from the use of fluorinated cyclohexane motifs. The introduction of fluorine atoms can significantly influence the dielectric anisotropy of liquid crystal molecules, a key parameter for their application in display technologies. researchgate.net For example, the synthesis of liquid crystalline compounds containing fluorinated cyclohexane motifs has been explored to create materials with negative dielectric anisotropy. researchgate.net The stereochemistry of the fluorine atoms on the cyclohexane ring is a critical design element, as it dictates the molecular dipole and, consequently, the liquid crystalline properties. researchgate.net

The table below provides an overview of the application of fluorinated cyclohexanes in material science.

| Material Type | Desired Property | Function of Fluorinated Cyclohexane Unit |

| Fluorinated Polymers | Low surface energy, thermal stability | Modifies bulk and surface properties of the polymer |

| Liquid Crystals | Negative dielectric anisotropy | Controls the molecular dipole and mesophase behavior |

| Advanced Coatings | Hydrophobicity, durability | Provides a robust and non-wettable surface |

Role in Probing Enzyme Interactions and Biological Pathways

While direct and extensive research specifically detailing the use of this compound as a probe for enzyme interactions is still emerging, the broader application of fluorinated molecules in chemical biology suggests its potential in this area. The fluorine atom can serve as a sensitive reporter group for NMR spectroscopy (¹⁹F NMR), allowing for the study of protein-ligand interactions and conformational changes in biomolecules without the background noise present in ¹H NMR.

Derivatives of this compound could be designed as mechanism-based inhibitors or molecular probes to investigate the active sites of enzymes. The strategic placement of the fluorine atom can influence the binding mode and affinity of a molecule to its biological target. For instance, fluorinated analogs of natural substrates can be synthesized to study enzyme mechanisms or to map the topology of an enzyme's active site. The unique electronic properties of the C-F bond can lead to specific interactions, such as fluorine-protein backbone interactions, which can be crucial for molecular recognition.

Although not directly involving this compound, studies on other fluorinated compounds have demonstrated their utility as inhibitors for enzymes like acetylcholinesterase (AChE), α-glucosidase, and urease, indicating the potential for fluorinated cyclohexane derivatives in this field. The development of fluorinated probes for non-invasive clinical and molecular imaging is another area where such building blocks could find application.

Computational Chemistry and Theoretical Modeling of 4 Fluorocyclohexanol

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a important tool for the structural optimization and energetic analysis of organic molecules, including 4-fluorocyclohexanol (B2431082). DFT methods, such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently employed to predict the geometries and relative stabilities of different conformers. rsc.orgohio-state.edu

For this compound, the primary conformers of interest are the cis and trans isomers, each existing in a chair conformation with the fluorine and hydroxyl substituents in either axial (ax) or equatorial (eq) positions. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles for these conformers.

Structural Optimization: DFT calculations typically predict that the cyclohexane (B81311) ring adopts a chair conformation to minimize steric strain. The positions of the fluorine and hydroxyl groups define the most stable conformers. The key conformers for trans-4-fluorocyclohexanol are diequatorial (eq, eq) and diaxial (ax, ax), while for cis-4-fluorocyclohexanol, they are axial-equatorial (ax, eq) and equatorial-axial (eq, ax).

Below is a table of illustrative optimized geometrical parameters for the major conformers of trans- and cis-4-fluorocyclohexanol, as would be predicted by DFT calculations.

| Parameter | trans (eq, eq) | trans (ax, ax) | cis (ax, eq) | cis (eq, ax) |

| Bond Lengths (Å) | ||||

| C-F | 1.395 | 1.405 | 1.403 | 1.396 |

| C-O | 1.425 | 1.430 | 1.428 | 1.426 |

| O-H | 0.965 | 0.968 | 0.967 | 0.966 |

| Bond Angles (°) | ||||

| F-C-C | 109.8 | 108.5 | 108.7 | 109.6 |

| H-O-C | 108.9 | 109.2 | 109.1 | 109.0 |

| Dihedral Angles (°) | ||||

| F-C1-C2-C3 | -178.5 | 179.0 | 179.2 | -178.8 |

| HO-C4-C5-C6 | -179.0 | 179.5 | 58.5 | -59.0 |

Note: These values are illustrative and representative of typical DFT calculation results for similar fluorinated cyclohexanes.

Energetics: DFT calculations are also crucial for determining the relative energies of these conformers, which dictates their population at equilibrium. The calculations generally show that for the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. For the cis isomer, the relative stability of the (ax, eq) and (eq, ax) conformers is influenced by a balance of steric effects and non-covalent interactions, such as intramolecular hydrogen bonding.

The following table presents plausible relative energies for the conformers of this compound based on DFT calculations.

| Conformer | Relative Energy (kcal/mol) |

| trans (eq, eq) | 0.00 |

| trans (ax, ax) | 4.50 |

| cis (F-eq, OH-ax) | 0.85 |

| cis (F-ax, OH-eq) | 1.20 |

Note: These values are illustrative and based on trends observed in related fluorinated cyclohexane systems.

Ab Initio and Molecular Mechanics Approaches to Conformational Space Exploration

While DFT is a powerful tool, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate energetic predictions, albeit at a higher computational cost. nih.gov Molecular Mechanics (MM) force fields (e.g., MMFF94, AMBER) offer a computationally less expensive alternative for exploring the broader conformational space, including non-chair forms like boat and twist-boat conformations. uci.eduyoutube.com

A thorough conformational search using these methods would reveal all accessible energy minima on the potential energy surface. For this compound, such a search would likely confirm that the chair conformers are the most stable. However, it would also identify higher-energy boat and twist-boat conformers that may act as intermediates in conformational interconversion processes.

The relative energies of these conformers are critical for understanding the molecule's dynamic behavior. Ab initio calculations would provide benchmark energies for the most stable chair conformers, while molecular mechanics would be suitable for mapping out the entire conformational landscape. nih.govcolumbia.edu

| Conformation | Relative Energy (kcal/mol) - Illustrative |

| Chair (trans, eq, eq) | 0.0 |

| Chair (cis, F-eq, OH-ax) | 0.8 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Note: These are representative relative energies for substituted cyclohexanes.

Prediction of Spectroscopic Parameters: NMR Coupling Constants and Chemical Shifts

Computational chemistry is extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. nih.gov For this compound, the prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-couplings) is particularly valuable for distinguishing between different conformers. nih.govnih.gov

Calculations of NMR parameters are typically performed using DFT with methods like GIAO (Gauge-Including Atomic Orbital). researchgate.net The predicted chemical shifts and coupling constants are highly sensitive to the molecular geometry and electronic environment.

NMR Chemical Shifts: The chemical shifts of protons and carbons in the cyclohexane ring are influenced by the orientation of the fluorine and hydroxyl groups. For instance, an axial fluorine atom typically causes a deshielding effect on the syn-axial protons.

Below is a table of illustrative predicted ¹H and ¹³C NMR chemical shifts for the most stable trans conformer of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (eq) | 3.75 | 69.5 |

| C4-H (eq) | 4.60 | 88.0 (JCF ≈ 170 Hz) |

| C2/C6-H (ax) | 1.30 | 34.5 |

| C2/C6-H (eq) | 2.10 | 34.5 |

| C3/C5-H (ax) | 1.45 | 30.0 |

| C3/C5-H (eq) | 1.95 | 30.0 |

Note: These values are for illustrative purposes and represent typical predictions for similar structures.

NMR Coupling Constants: J-coupling constants, particularly ³JHH vicinal couplings, are invaluable for determining the stereochemistry of the cyclohexane ring. The Karplus relationship, which correlates the dihedral angle with the coupling constant, is often used in this context. Computational methods can directly predict these coupling constants. For example, a large ³JHH (8-13 Hz) is expected between two axial protons, while smaller couplings (2-5 Hz) are predicted for axial-equatorial and equatorial-equatorial interactions.

Analysis of Non-Covalent Interactions: Hydrogen Bonding and Halogen Bonding

Non-covalent interactions play a crucial role in determining the conformational preferences and reactivity of this compound. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. researchgate.netresearchgate.netijnc.ir

Hydrogen Bonding: In conformers where the hydroxyl group is axial, an intramolecular hydrogen bond can form between the hydroxyl proton and the equatorial fluorine atom, or vice versa. QTAIM analysis can identify a bond critical point (BCP) between the hydrogen and fluorine atoms, providing evidence for the existence of this interaction. rsc.org NBO analysis can further quantify the strength of the hydrogen bond by calculating the stabilization energy associated with the delocalization of electron density from the fluorine lone pair to the antibonding orbital of the O-H bond. researchgate.net This interaction can influence the relative stability of the cis conformers.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. ijres.orgdntb.gov.ua In this compound, the fluorine atom is generally not considered a strong halogen bond donor. However, computational analysis of the molecular electrostatic potential (MEP) surface could reveal if a positive region (a σ-hole) exists on the fluorine atom, which might allow for weak halogen bonding interactions in specific orientations or in the presence of a strong Lewis base. sid.ir

| Interaction Type | Computational Method | Key Finding (Illustrative) |

| Intramolecular O-H···F Hydrogen Bond | QTAIM | Presence of a bond critical point. |

| NBO | Stabilization energy of 1-2 kcal/mol. | |

| Halogen Bonding | MEP Analysis | Weak or negligible σ-hole on fluorine. |

Note: These findings are based on general principles and studies of similar fluorinated organic molecules.

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. umd.edulibretexts.org

For instance, the synthesis of this compound from 1,4-cyclohexanedione (B43130) could be modeled computationally. google.com This would involve calculating the structures and energies of all intermediates and transition states along the proposed reaction pathway. Transition state theory can then be used to calculate theoretical reaction rates. libretexts.orgox.ac.uk

The elucidation of a reaction pathway typically involves:

Locating Transition States: Algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: These are performed to confirm that a located structure is a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the minimum energy path from the transition state down to the corresponding reactants and products, confirming the connection between them.

While specific computational studies on the reaction pathways of this compound are not abundant in the literature, the established methodologies are readily applicable to investigate its synthesis, oxidation, or substitution reactions. nih.govrsc.org

Advanced Spectroscopic Characterization Techniques for 4 Fluorocyclohexanol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F NMR for Structural Elucidation and Stereochemistry

NMR spectroscopy is a cornerstone for determining the structure and stereochemistry of organic molecules. For 4-fluorocyclohexanol (B2431082), ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

¹H NMR Spectroscopy: This technique reveals the number of unique proton environments, their chemical shifts (indicating their electronic surroundings), their integration (indicating the relative number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons). In this compound, the protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns due to the conformational mobility of the ring and coupling to adjacent protons. The protons adjacent to the hydroxyl group and the fluorine atom will typically resonate at different chemical shifts. The coupling constants (J-values) between protons on adjacent carbons are particularly crucial for determining stereochemistry. For instance, the difference in coupling constants between axial-axial (large J), axial-equatorial (intermediate J), and equatorial-equatorial (small J) protons can help differentiate between cis and trans isomers and establish the preferred conformation of the cyclohexane ring sci-hub.sepsu.edu.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the fluorine atom (C-F) will have characteristic chemical shifts, typically deshielded compared to unsubstituted carbons. For example, C-OH carbons in cyclohexanols often appear in the range of 65-75 ppm, while C-F carbons can resonate in a broader range depending on their environment sci-hub.sepsu.edu.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and directly probes the fluorine atom. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment. For this compound, a single ¹⁹F signal is expected, though its exact position can be influenced by the relative orientation of the hydroxyl group and the cyclohexane ring conformation. Coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide additional structural confirmation and stereochemical information sepscience.comresearchgate.netdntb.gov.ua.

Stereochemical Determination: The relative orientation of the hydroxyl group and the fluorine atom (cis or trans) significantly impacts the NMR spectra. Differences in ¹H NMR coupling constants and potentially ¹³C and ¹⁹F chemical shifts can distinguish between these isomers. For example, in related fluorocyclohexanol systems, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom can influence conformational preferences and be detected through NMR parameters sci-hub.sepsu.edu.

¹H and ¹³C NMR Data for this compound (Representative Values)

| Nucleus | Position (approx.) | Chemical Shift (ppm) | Multiplicity / Notes |

| ¹H | H-1 (bearing OH) | 3.5 - 4.0 | Multiplet (complex due to coupling to H-2, H-6, and OH) |

| ¹H | H-2, H-6 (adjacent to F) | 1.5 - 2.2 | Multiplets (coupling to H-1, H-3, H-5, and ¹⁹F) |

| ¹H | H-3, H-5 (adjacent to F) | 1.5 - 2.2 | Multiplets (coupling to H-2, H-4, H-6, and ¹⁹F) |

| ¹H | H-4 (bearing F) | 1.7 - 2.3 | Multiplet (coupling to H-3, H-5, and ¹⁹F) |

| ¹H | OH | 1.5 - 5.0 | Broad singlet or multiplet (exchangeable, solvent dependent) |

| ¹³C | C-1 (bearing OH) | 65 - 75 | Signal influenced by OH and ring conformation |

| ¹³C | C-4 (bearing F) | 70 - 80 | Signal influenced by F and ring conformation |

| ¹³C | C-2, C-3, C-5, C-6 | 25 - 45 | Aliphatic carbons, influenced by fluorine and hydroxyl |

Note: Specific values can vary significantly based on isomer (cis/trans), solvent, temperature, and experimental conditions. Data are generalized from related fluorinated cyclohexanol (B46403) studies sci-hub.sepsu.edunih.gov.

Application of Advanced NMR Sequences (e.g., FESTA, 2D NMR) for Complex Mixture Analysis and Connectivity

Beyond standard 1D NMR, advanced NMR techniques are invaluable for resolving complex structural assignments and analyzing mixtures. While specific application of FESTA sequences to this compound was not found in the literature, general 2D NMR techniques are highly relevant.

2D NMR Techniques:

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals through-bond correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would map out the connectivity of protons on the cyclohexane ring, confirming which protons are adjacent to each other. Cross-peaks in the COSY spectrum indicate coupled proton pairs nih.govlibretexts.orgemerypharma.com.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached. This is essential for assigning ¹³C signals based on their corresponding ¹H signals nih.govlibretexts.orgmdpi.com.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, DEPT-135) differentiate between CH₃, CH₂, CH, and quaternary carbons, providing valuable information for ¹³C spectral assignment libretexts.orgoxinst.com.

These 2D NMR techniques are critical for unambiguously assigning all spectral signals and confirming the connectivity within the this compound molecule, especially if analyzing mixtures of isomers or related compounds.

Vibrational Spectroscopy (IR, Raman) in Probing Intramolecular Interactions and Conformational States

Infrared (IR) and Raman spectroscopy are complementary techniques that probe molecular vibrations, providing insights into functional groups, bonding, and molecular conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups based on their characteristic absorption frequencies. For this compound, key expected absorptions include:

O-H Stretching: A broad band typically observed between 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group. The breadth and slight shift of this band can indicate the presence and strength of hydrogen bonding, both intermolecularly and potentially intramolecularly between the OH and F groups sci-hub.seslideshare.netcdnsciencepub.comlibretexts.org.

C-H Stretching: Aliphatic C-H stretching vibrations occur in the region of 2850-3000 cm⁻¹ slideshare.netlibretexts.org.

C-O Stretching: The C-O stretching vibration of the alcohol is typically found in the fingerprint region, around 1050-1150 cm⁻¹ slideshare.netlibretexts.org.

C-F Stretching: The C-F bond exhibits a strong stretching absorption, usually in the 1000-1400 cm⁻¹ range, often appearing as a prominent band libretexts.org.

Raman Spectroscopy: Raman spectroscopy probes molecular vibrations through changes in polarizability. It is often complementary to IR, with different selection rules. Raman is particularly sensitive to symmetrical vibrations and non-polar bonds. For this compound, Raman spectroscopy can provide information on ring vibrations and C-F bond polarizability. Changes in Raman spectra can also be indicative of conformational changes or hydrogen bonding mdpi.comamericanpharmaceuticalreview.comlibretexts.org.

Probing Intramolecular Interactions and Conformational States: Both IR and Raman spectroscopy can be used to study conformational equilibria and intramolecular interactions, such as hydrogen bonding. Changes in the position, intensity, or shape of vibrational bands, particularly the O-H stretch, can reveal the presence and strength of intramolecular hydrogen bonds (e.g., O-H···F) and how they influence the molecule's preferred conformation sci-hub.sepsu.educdnsciencepub.com.

Characteristic IR Absorption Frequencies for this compound

| Functional Group/Bond | Expected Absorption Frequency (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3600 | Broad band, affected by H-bonding (intra- and intermolecular) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Characteristic of saturated carbons |

| C-O Stretch (alcohol) | 1050 - 1150 | Can vary with substitution and conformation |

| C-F Stretch | 1000 - 1400 | Typically strong absorption, sensitive to molecular environment |

| C-H Bending | 1300 - 1480 | Various bending modes |

Mass Spectrometry Techniques for Molecular Composition and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion: Electron ionization (EI) typically produces a molecular ion (M⁺) by removing an electron from the molecule. For this compound (C₆H₁₁FO), the nominal molecular weight is 118 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide a more precise mass, allowing for the determination of the exact elemental composition.

Fragmentation Patterns: Upon ionization, molecules often fragment into smaller ions and neutral radicals. Common fragmentation pathways for alcohols and fluorinated cyclohexanes include:

Loss of Water (H₂O): A loss of 18 mass units (M - 18).

Loss of HF: A loss of 20 mass units (M - 20), common in fluorinated compounds.

Alpha-Cleavage: Cleavage of a bond adjacent to the hydroxyl group, leading to the loss of a C₁H₂ fragment or similar.

Ring Cleavage: Fragmentation of the cyclohexane ring can produce various aliphatic fragments.

Loss of Fluorine Radical: Less common, but possible.

The stability of the resulting fragments influences the abundance of their corresponding peaks in the mass spectrum. For example, carbocations are generally more stable and thus more abundant. The specific fragmentation pattern serves as a molecular fingerprint, aiding in structural identification and distinguishing isomers msu.educhemguide.co.ukyoutube.comsavemyexams.comlibretexts.org.

Potential Key Fragments (m/z) for this compound

| Fragment/Process | Expected m/z | Notes |

| Molecular Ion (M⁺) | 118 | C₆H₁₁FO |

| [M - H₂O]⁺ | 100 | Loss of water molecule |

| [M - HF]⁺ | 98 | Loss of hydrogen fluoride |

| [M - OH]⁺ | 101 | Loss of hydroxyl radical |

| Fragment from ring cleavage | e.g., 83, 70, 55, 43, 29 | Various aliphatic fragments, depending on cleavage points and F/OH presence |

Note: Actual fragmentation patterns can be complex and depend heavily on the ionization method used.

Compound List:

this compound

2-Fluoroethanol

trans-2-Fluorocyclohexanol

cis-2-Fluorocyclohexanol

trans-4-tert-butyl-cis-2-fluorocyclohexanol

3-Methoxycyclohexanol (cis and trans isomers)

1,3-Dimethoxycyclohexane (cis and trans isomers)

4-Fluorocyclohexanone (B1313779)

8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene

8-fluoro-1,4-dioxaspiro[4.5]decane

4-fluorobenzoic acid

4-fluorobenzoic acid hydrazide

4-fluorobenzoquinone

4-Fluorotoluene

4,4'-Difluorobenzophenone

2-Chloro-4-fluorophenol

Future Research Directions and Potential Innovations for 4 Fluorocyclohexanol

Development of More Sustainable and Greener Synthetic Protocols

Table 1: Comparison of 4-Fluorocyclohexanol (B2431082) Yields and Selectivities in Different Hydrogenation Media

| Solvent | Yield of this compound (1a) | Selectivity for 1a | Other Products Mentioned (Yields) | Citation |

| Heptane | 24% | N/A | Cyclohexanol (B46403) (1b, 63%), Cyclohexane (B81311) (1f, 11%) | d-nb.info |

| scCO2 | 55 ± 7% | 55 ± 7% | Cyclohexanol (1b, 27 ± 4%), 4-fluorocyclohexanone (B1313779) (1c, 8 ± 3%), Cyclohexanone (B45756) (1d, 10 ± 3%) | d-nb.info |

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is crucial, particularly in the pharmaceutical industry, where enantiomers can exhibit distinct biological activities wikipedia.orgyork.ac.uknobelprize.orgchiralpedia.com. Future research should prioritize the development of novel chiral catalysts, including organocatalysts, metal complexes, and biocatalysts, to achieve the stereoselective synthesis of this compound or its derivatives wikipedia.orgyork.ac.ukchiralpedia.com. These advanced catalysts could enable the precise introduction of fluorine or the stereoselective functionalization of the cyclohexanol ring to yield specific enantiomers. Chemoenzymatic approaches also present a promising avenue for the highly selective and environmentally benign production of chiral fluorinated cyclohexanols chiralpedia.com.

Advanced Computational Studies on Reactivity and Selectivity in Complex Environments

Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for understanding and predicting the behavior of molecules like this compound solubilityofthings.comicm.edu.plsumitomo-chem.co.jp. Advanced computational studies are essential for elucidating detailed reaction mechanisms, predicting regioselectivity and stereoselectivity in complex synthetic transformations, and analyzing the influence of various environments on molecular reactivity solubilityofthings.comicm.edu.plsumitomo-chem.co.jp. DFT calculations are particularly valuable for understanding how fluorine influences hydrogen bonding and conformational preferences in fluorinated cyclohexanols, which is vital for their roles in biological systems and materials nih.govresearchgate.net. Furthermore, computational methods can guide the design of new catalysts and reaction conditions by mapping potential energy surfaces and identifying transition states, thereby accelerating the discovery of more efficient synthetic routes solubilityofthings.comicm.edu.pl.

Design of Next-Generation Fluorinated Building Blocks Based on this compound Scaffold

The this compound structure serves as a versatile scaffold for creating advanced fluorinated molecules, acting as valuable building blocks or synthons in organic synthesis d-nb.inforsc.orgsigmaaldrich.comsmolecule.comdv-expert.orgnih.govresearchgate.net3wpharm.combeilstein-journals.org. Future research will focus on leveraging this scaffold to design and synthesize novel fluorinated building blocks with tailored properties for applications in medicinal chemistry, agrochemistry, and materials science. This involves developing new functionalization strategies, such as selective halogenation, carbonylation, or C-H activation, applied to the this compound core nih.govresearchgate.netbeilstein-journals.orgresearchgate.net. The ultimate goal is to generate a diverse library of fluorinated intermediates that can streamline the synthesis of complex target molecules, leading to improved efficacy, stability, or unique material properties.

Integration of this compound in Supramolecular Chemistry and Nanomaterial Science Research

The unique electronic and steric attributes of fluorine, coupled with the hydroxyl group's hydrogen-bonding capacity, make this compound and its derivatives attractive candidates for integration into supramolecular assemblies and nanomaterials researchgate.netsouthampton.ac.ukresearchgate.net. Future research should investigate how the fluorine atom influences non-covalent interactions, such as C-H···F bonds and hydrogen bonds, which are fundamental to supramolecular chemistry and self-assembly processes researchgate.netsouthampton.ac.ukresearchgate.net. This could lead to the design of novel host-guest systems, molecular recognition elements, or self-assembling materials with specific functionalities. In nanomaterial science, fluorinated compounds can modify surface properties, solubility, and electronic characteristics. Incorporating this compound derivatives into polymers, coatings, or nanoparticles could yield materials with enhanced thermal stability, altered surface energy, or unique electronic properties for advanced applications researchgate.net. Understanding intramolecular hydrogen bonding involving fluorine in fluorohydrins is crucial for designing such advanced materials nih.govresearchgate.netsouthampton.ac.uk.

Compound Name List:

this compound

cis-1-fluoro-4-OTBS-cyclohexane

4-fluorocyclohexan-1-ol

cyclohexanol

4-fluorocyclohexanone

cyclohexanone

(1S,2R)-2-Fluorocyclohexan-1-ol

2-fluorocyclohexanone (B1314666)

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane

3-fluorocyclohexanol

4-tert-butylcyclohexanecarboxylic acid

pentadecanoic acid

Decanoyl-L-carnitine

Poloxamer

5,5,5-Trifluoropentanoic acid

1,4-Butanediol

Metergoline

C18:0-d7 GM1 Ceramide (d18:1/18:0-d7)

4-fluorocyclohexanone

Cyrene (dihydrolevoglucosenone)

4-fluoropentan-2-ol

cis-3-fluorocyclohexanol

3-fluoropropanol

4,4-difluoropentan-2-ol

4-fluorocyclohexanone (CAS: 74058-19-8)

2-fluorocyclohexanol (CAS: 656-60-0)

2-tert-Butyl-6-fluorocyclohexan-1-one

2-Fluoro-6-methylcyclohexan-1-one

2-Ethyl-6-fluorocyclohexan-1-one

4'-fluoro-4-chlorobiphenyl

4-tert-butyl-2-fluorocyclohexanone (B1251707)

3-fluorocyclohexanone (B12281245)

5-fluorocamphor

5-fluoroisocamphonone

4-tert-butyl-2-fluorocyclohexanone

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluorocyclohexanol, and what factors influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of a cyclohexanol precursor. Key methods include:

- Nucleophilic substitution : Reaction of cyclohexanol derivatives (e.g., 4-chlorocyclohexanol) with potassium fluoride under anhydrous conditions, often using polar aprotic solvents like DMF. Reaction temperatures (80–120°C) and catalyst selection (e.g., crown ethers) critically influence yield .

- Hydrogenation : Reduction of 4-fluorocyclohexanone using catalysts like Pd/C or Raney nickel under hydrogen gas. Solvent choice (e.g., ethanol vs. THF) and pressure conditions (1–3 atm) affect stereochemical outcomes .

Q. How is the structure of this compound characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify fluorine position and ring conformation. Axial vs. equatorial fluorine substituents show distinct coupling patterns (e.g., values) .

- FTIR : Hydroxyl stretching (~3200–3600 cm) and C-F vibrations (~1100–1250 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula () and fragmentation patterns .

Advanced Research Questions

Q. How does fluorine substitution influence the cyclohexanol ring’s conformational equilibrium?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between axial and equatorial fluorine conformers. Fluorine’s electronegativity stabilizes the axial position via hyperconjugation, but steric effects may favor equatorial orientation .

- Experimental Validation : Low-temperature NMR or X-ray crystallography resolves chair conformations. For example, this compound derivatives show axial preference in crystal structures due to intramolecular hydrogen bonding .

Q. What challenges arise in isolating stereoisomers of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use of chiral auxiliaries (e.g., Mosher’s acid) or enantioselective chromatography (Chiralcel OD-H column) to separate diastereomers. Solvent systems (hexane:isopropanol) and temperature gradients optimize resolution .

- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of fluorinated cyclohexanones with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess .

Q. How can reaction conditions for fluorination be optimized to minimize side reactions?

- Methodological Answer :

- Solvent Screening : Anhydrous DMF or DMSO reduces hydrolysis of fluorinating agents (e.g., KF).

- Catalyst Design : Phase-transfer catalysts (e.g., 18-crown-6) enhance fluoride ion reactivity in non-polar solvents .

- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks reagent consumption and intermediate formation to adjust reaction parameters dynamically .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Stereochemical Purity : Verify enantiomeric ratios via chiral HPLC or circular dichroism (CD). Contaminated samples with mixed stereoisomers may yield inconsistent bioactivity .

- Assay Conditions : Replicate studies under standardized conditions (pH, temperature, solvent). For example, fluorocyclohexanol’s solubility in aqueous buffers varies with pH, affecting receptor-binding assays .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS databases) to identify outliers or methodological biases .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Fluorinated alcohols may penetrate latex gloves .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during acidic workup) .

- Waste Disposal : Neutralize fluorinated waste with calcium carbonate before disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.